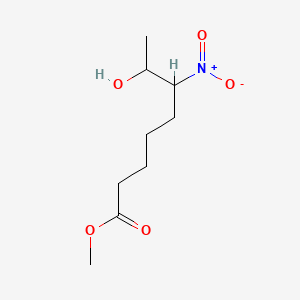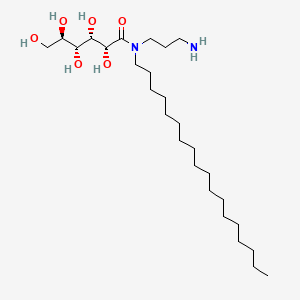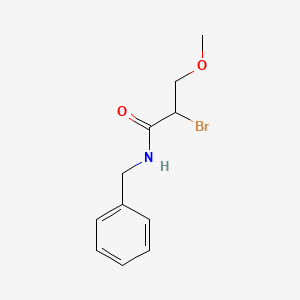
N-benzyl-2-bromo-3-methoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-bromo-3-methoxypropanamide: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of propanamide, featuring a benzyl group, a bromine atom, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of 3-methoxypropanamide: The synthesis of N-benzyl-2-bromo-3-methoxypropanamide can begin with the bromination of 3-methoxypropanamide. This reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.
N-benzylation: The brominated intermediate is then subjected to N-benzylation. This step involves the reaction of the brominated compound with benzylamine (C6H5CH2NH2) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-benzyl-2-bromo-3-methoxypropanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Oxidation Reactions: The methoxy group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of N-benzyl-2-hydroxy-3-methoxypropanamide.
Oxidation: Formation of N-benzyl-2-bromo-3-methoxypropanal or N-benzyl-2-bromo-3-methoxypropanoic acid.
Reduction: Formation of N-benzyl-2-bromo-3-methoxypropylamine.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: N-benzyl-2-bromo-3-methoxypropanamide serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Candidate: Due to its structural features, it may be explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-bromo-3-methoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
N-benzyl-2-chloro-3-methoxypropanamide: Similar structure but with a chlorine atom instead of bromine.
N-benzyl-2-bromo-3-hydroxypropanamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: N-benzyl-2-bromo-3-methoxypropanamide is unique due to the combination of the benzyl, bromine, and methoxy groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution reactions.
Propiedades
Número CAS |
705283-58-5 |
|---|---|
Fórmula molecular |
C11H14BrNO2 |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
N-benzyl-2-bromo-3-methoxypropanamide |
InChI |
InChI=1S/C11H14BrNO2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |
Clave InChI |
ZNDWHVGHGXQGDS-UHFFFAOYSA-N |
SMILES canónico |
COCC(C(=O)NCC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


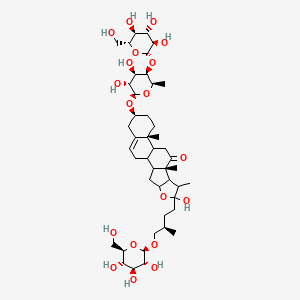

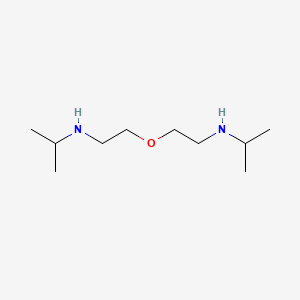
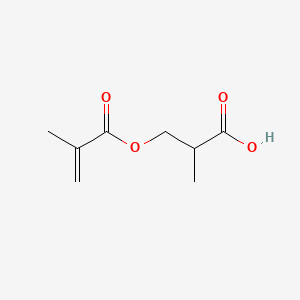
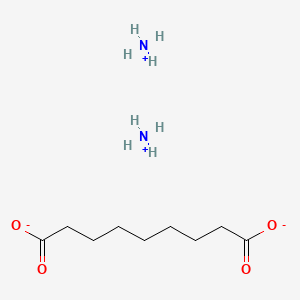

![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

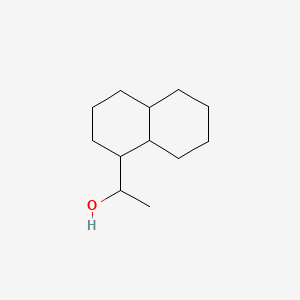
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
